Pamidronate disodium
Pamidronate disodium
Pamidronate Disodium is the disodium salt of the synthetic bisphosphonate pamidronate. Although its mechanism of action is not completely understood, pamidronate appears to adsorb to calcium phosphate crystals in bone, blocking their dissolution by inhibiting osteoclast-mediated bone resorption. This agent does not inhibit bone mineralization and formation.
An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.
An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.
Brand Name:
Vulcanchem
CAS No.:
57248-88-1
VCID:
VC20744093
InChI:
InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2
SMILES:
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na+]
Molecular Formula:
C3H11NNa2O8P2
Molecular Weight:
297.05 g/mol
Pamidronate disodium
CAS No.: 57248-88-1
APIs
Cat. No.: VC20744093
Molecular Formula: C3H11NNa2O8P2
Molecular Weight: 297.05 g/mol
* For research use only. Not for human or veterinary use.

Description | Pamidronate Disodium is the disodium salt of the synthetic bisphosphonate pamidronate. Although its mechanism of action is not completely understood, pamidronate appears to adsorb to calcium phosphate crystals in bone, blocking their dissolution by inhibiting osteoclast-mediated bone resorption. This agent does not inhibit bone mineralization and formation. An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies. |
---|---|
CAS No. | 57248-88-1 |
Molecular Formula | C3H11NNa2O8P2 |
Molecular Weight | 297.05 g/mol |
IUPAC Name | disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;hydrate |
Standard InChI | InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2 |
Standard InChI Key | TVQNUQCYOOJTMK-UHFFFAOYSA-L |
SMILES | C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na+] |
Canonical SMILES | C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+] |
Melting Point | 254-262 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume